molecular formula C6H12INO B8793615 4,5-Dihydro-3,4,4-trimethyloxazolium iodide CAS No. 30094-04-3

4,5-Dihydro-3,4,4-trimethyloxazolium iodide

Cat. No.: B8793615
CAS No.: 30094-04-3
M. Wt: 241.07 g/mol
InChI Key: MSVZNJGVRJXGOY-UHFFFAOYSA-M
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Description

4,5-Dihydro-3,4,4-trimethyloxazolium iodide is a useful research compound. Its molecular formula is C6H12INO and its molecular weight is 241.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

30094-04-3

Molecular Formula

C6H12INO

Molecular Weight

241.07 g/mol

IUPAC Name

3,4,4-trimethyl-5H-1,3-oxazol-3-ium;iodide

InChI

InChI=1S/C6H12NO.HI/c1-6(2)4-8-5-7(6)3;/h5H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

MSVZNJGVRJXGOY-UHFFFAOYSA-M

Canonical SMILES

CC1(COC=[N+]1C)C.[I-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedures of Example 1(a), (b) and (c), to 4-(4-butylphenyl)butylmagnesium bromide (from 21.47 mmoles of 4-(4-butylphenyl)butyl bromide and 18.96 mmoles of magnesium) in distilled tetrahydrofuran (35 ml) was added 2-(2-methoxyphenyl)-4,4-dimethyloxazoline (16.32 mmoles) in tetrahydrofuran (15 ml). Workup of the reaction mixture furnished 2-[2-(4-(4-butylphenyl)butyl)phenyl]-4,4-dimethyloxazoline as an oil. A solution of the oxazoline (14.41 mmoles) in methyl iodide (20 ml) was refluxed under argon for 18 hours. Removal of the volatiles afforded the corresponding 3,4,4-trimethyloxazolinium iodide as a white solid (mp 91°-94° C.). To an ice cold solution of the iodide (14.07 mmoles) in methanol was added in portions sodium borohydride (14.30 mmoles). Similar treatment of the reaction mixture resulted in the isolation of the desired benzaldehyde product as an oil.
Name
oxazoline
Quantity
14.41 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following the procedures of Example 1(a), (b) and (c), to 8-phenyloctylmagnesium bromide (from 24.25 mmoles of 8-phenyloctyl bromide and 21.27 mmoles of magnesium) in distilled tetrahydrofuran (40 ml) was added 2-(2-methoxyphenyl)-4,4-dimethyloxazoline (17.10 mmoles) in tetrahydrofuran (20 ml). [The 8-phenyloctyl bromide was prepared from 8-phenyloctanol, carbon tetrabromide and triphenylphosphine in methylene chloride as described in Example 6(a).] After stirring for 24 hours, the reaction mixture was similarly worked up to yield 2-[2-(8-phenyloctyl)phenyl]-4,4-dimethyloxazoline as an oil. A solution of the oxazoline (11.58 mmoles) in methyl iodide (20 ml) was refluxed under argon for 18 hours. Removal of the volatiles afforded the corresponding 3,4,4-trimethyloxazolinium iodide as a white solid (mp 76.5°-78° C.). To an ice cold solution of the iodide (9.46 mmoles) in methanol (35 ml) was added in portions sodium borohydride (9.20 mmoles). Treatment of the reaction mixture as in Example 1(c) results in the isolation of the desired product as an oil.
Quantity
11.58 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 8-phenyloctylmagnesium bromide (from 24.25 mmol of 8-phenyloctyl bromide and 21.27 mmol of magnesium) in distilled tetrahydrofuran (40 ml) was added 2-(2-methoxyphenyl)-4,4-dimethyloxazoline (17.10 mmol) [A. I. Meyers et al., J. org. Chem., 43, 1372 (1978)] in tetrahydrofuran (20 ml). After stirring for 24 hours, the reaction mixture was worked up to yield 2-12-(8-phenyloctyl)phenyl]-4,4-dimethyloxazoline as an oil. A solution of the oxazoline (11.58 mmol) in methyl iodide (20 ml) was refluxed under argon for 18 hours. Removal of the volatiles afforded the corresponding 3,4,4-trimethyloxazolinium iodide as a white solid (mp 76.5°-78° C.).
Quantity
11.58 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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